molecular formula C19H15BrN2O B8553515 4-Bromo-N-(2-(phenylamino)phenyl)benzamide

4-Bromo-N-(2-(phenylamino)phenyl)benzamide

Cat. No.: B8553515
M. Wt: 367.2 g/mol
InChI Key: JUPGVNFYCQXVSQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(phenylamino)phenyl)benzamide is a useful research compound. Its molecular formula is C19H15BrN2O and its molecular weight is 367.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-(2-anilinophenyl)-4-bromobenzamide

InChI

InChI=1S/C19H15BrN2O/c20-15-12-10-14(11-13-15)19(23)22-18-9-5-4-8-17(18)21-16-6-2-1-3-7-16/h1-13,21H,(H,22,23)

InChI Key

JUPGVNFYCQXVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Suspending 3.0 g (15 mmol) of 4-bromobenzoic acid into 30 milliliter of 1,2-dichloroethane, adding 2.7 g (23 mmol) of thionyl chloride and 3 drops of N,N-dimethylformamide, the resultant solution was stirred with heating at the temperature of about 50° C. for 1 hour and 30 minutes until benzoic acid as the material disappeared. After completion of the reaction, removing the solvent and excess thionyl chloride by distillation, dissolving the resultant acid chloride into 30 milliliter of N-methylpyrrolidone, adding 2.8 g (15 mmol) of N-phenyl-1,2-phenylenediamine, the resultant solution was stirred at room temperature for a night. After completion of the reaction, adding water and filtering the precipitated solid, further washing with water and by drying under reduced pressure, 5.2 g of 4-bromo-N-(2-phenylamino-phenyl)-benzamide was obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-benzoyl chloride (11 g, 50 mmol) in anhydrous dichloromethane (DCM) (100 ml), was added N-phenylbenzene-1,2-diamine (10.2 g, 55 mmol), then triethylamine (17 ml, 122 mmol) slowly. The whole mixture was then stirred at room temperature (r.t.) overnight. Subsequent filtration gave a white solid (Compound 8) (6.5 g). The filtrate was worked up with water (300 ml), and then extracted with DCM (300 ml) three times. The resulting organic phase was collected and dried over MgSO4, concentrated and recrystallized in DCM/hexanes to give another portion of white solid (Compound 8) (10.6 g). The total amount of product (Compound 8) was 17.1 g, in 93% yield.
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11 g
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